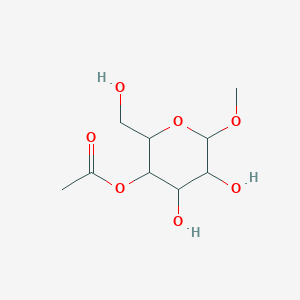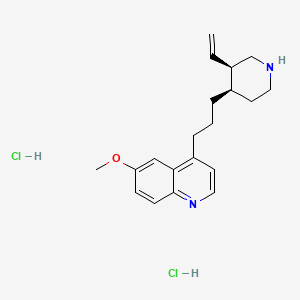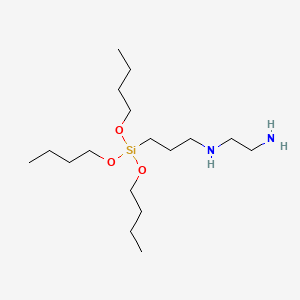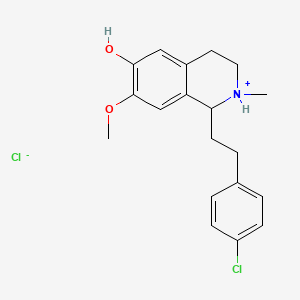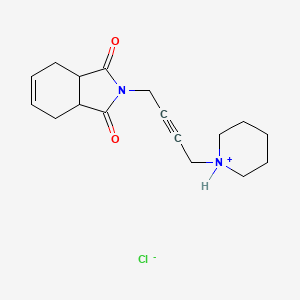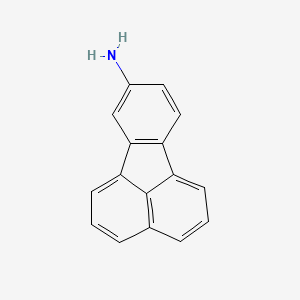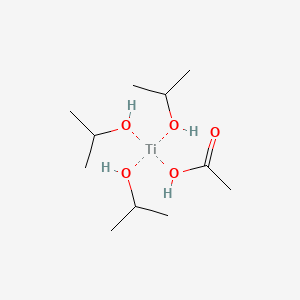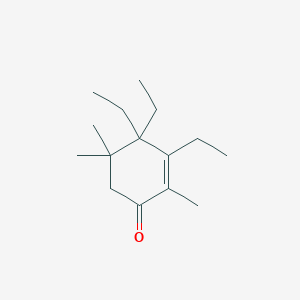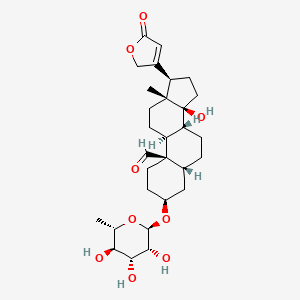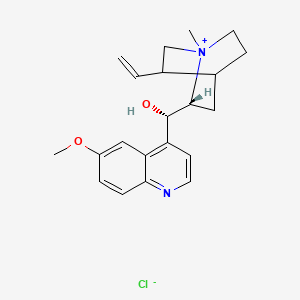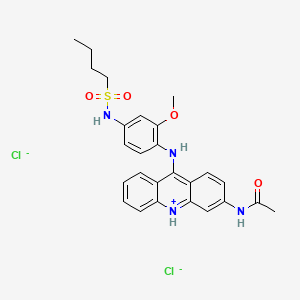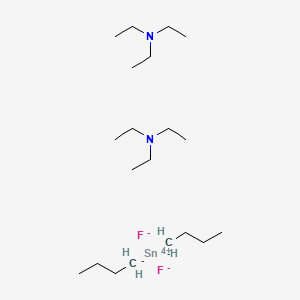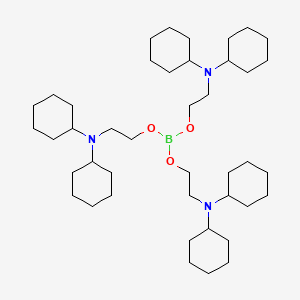
2-(Dicyclohexylamino)-ethanol borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dicyclohexylamino)-ethanol borate is a boron-containing compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a borate group attached to a 2-(dicyclohexylamino)-ethanol moiety, which imparts specific reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyclohexylamino)-ethanol borate typically involves the reaction of 2-(dicyclohexylamino)-ethanol with a boron-containing reagent under controlled conditions. One common method is the reaction of 2-(dicyclohexylamino)-ethanol with boric acid or boron trihalides in an organic solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion and formation of the borate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as crystallization or distillation are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dicyclohexylamino)-ethanol borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form borate esters with different oxidation states.
Reduction: Reduction reactions can convert the borate group to other boron-containing species.
Substitution: The borate group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters with higher oxidation states, while substitution reactions can introduce new functional groups to the molecule.
Wissenschaftliche Forschungsanwendungen
2-(Dicyclohexylamino)-ethanol borate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s borate group can interact with biological molecules, making it useful in biochemical studies and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of boron-based pharmaceuticals.
Industry: It is used in the production of advanced materials, such as borate glasses and ceramics, which have unique properties and applications in various industries.
Wirkmechanismus
The mechanism of action of 2-(Dicyclohexylamino)-ethanol borate involves its interaction with molecular targets through the borate group. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The pathways involved may include signal transduction, metabolic regulation, or structural modification of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoethoxydiphenyl borate: Known for its use in biochemical research, particularly in the study of calcium channels.
Borate esters: A broad class of compounds with varying structures and applications in organic synthesis and materials science.
Uniqueness
2-(Dicyclohexylamino)-ethanol borate is unique due to its specific structure, which combines the properties of a borate group with the dicyclohexylamino-ethanol moiety. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
7539-58-4 |
|---|---|
Molekularformel |
C42H78BN3O3 |
Molekulargewicht |
683.9 g/mol |
IUPAC-Name |
tris[2-(dicyclohexylamino)ethyl] borate |
InChI |
InChI=1S/C42H78BN3O3/c1-7-19-37(20-8-1)44(38-21-9-2-10-22-38)31-34-47-43(48-35-32-45(39-23-11-3-12-24-39)40-25-13-4-14-26-40)49-36-33-46(41-27-15-5-16-28-41)42-29-17-6-18-30-42/h37-42H,1-36H2 |
InChI-Schlüssel |
CLLRNFFLFVAFFV-UHFFFAOYSA-N |
Kanonische SMILES |
B(OCCN(C1CCCCC1)C2CCCCC2)(OCCN(C3CCCCC3)C4CCCCC4)OCCN(C5CCCCC5)C6CCCCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


